methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
Description
Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a heterocyclic compound combining indole, 1,3,4-oxadiazole, and benzoate moieties. Its structure features a methyl benzoate core linked via an acetamido bridge to an indole ring substituted at the 3-position with a 5-phenyl-1,3,4-oxadiazole group. Synthetic routes for analogous compounds (e.g., ) typically involve multi-step procedures, including condensation, cyclization, and functional group modifications, validated via spectroscopic methods (1H/13C NMR, IR, mass spectrometry) and elemental analysis .
Properties
IUPAC Name |
methyl 4-[[2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c1-33-26(32)18-11-13-19(14-12-18)27-23(31)16-30-15-21(20-9-5-6-10-22(20)30)25-29-28-24(34-25)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPZWEFEUQOJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate generally involves multi-step reactions. Typically, the process begins with the synthesis of the oxadiazole ring followed by indole ring construction and finally the benzoate group is introduced. Reaction conditions may include the use of various solvents like dichloromethane or ethanol, and reagents like acetic anhydride and benzoyl chloride. Reaction temperatures and times may vary depending on the desired yield and purity of the compound.
Industrial Production Methods: On an industrial scale, efficient production may involve automated continuous flow synthesis, which optimizes reaction conditions and minimizes waste. Solvent recycling and advanced purification techniques like crystallization or chromatography ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate undergoes various chemical reactions, such as:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction often involves hydride donors like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common due to the compound's aromatic nature.
Common Reagents and Conditions: Reagents like sodium hydride, hydrochloric acid, and sodium hydroxide are frequently employed. Conditions can range from mild room temperature to high heat, depending on the reaction type.
Major Products: Major reaction products include modified indole derivatives, benzoate esters, and various substituted oxadiazoles, depending on the reactants involved.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique structure that includes an indole moiety and an oxadiazole ring. The molecular formula is , with a molecular weight of approximately 389.4 g/mol. The presence of both the indole and oxadiazole functionalities contributes to its biological activity and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate may similarly exhibit these properties due to its structural components that enhance interaction with biological targets involved in cancer progression .
Anti-inflammatory Effects
Compounds with oxadiazole structures have been investigated for their anti-inflammatory effects. The synthesis of similar compounds has shown promising results in reducing inflammation markers in vitro and in vivo. This compound could be a candidate for further studies aimed at developing new anti-inflammatory drugs .
Antimicrobial Properties
The antimicrobial potential of oxadiazole derivatives has been well-documented. Studies suggest that these compounds can effectively combat bacterial and fungal infections. Given the structural similarities to known antimicrobial agents, this compound may have similar efficacy against a range of pathogens .
Fluorescent Materials
The incorporation of oxadiazole units into polymer matrices has led to the development of fluorescent materials. These materials are used in various applications, including sensors and light-emitting devices. The unique electronic properties of this compound make it a suitable candidate for research into new fluorescent compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. The compound's structure allows it to interact with biological pathways, potentially modulating signaling cascades or inhibiting specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogues include:
Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate (Compound A24, ): Key Difference: Replaces the indole-oxadiazole system with a thioether-linked pyridinyl-oxadiazole.
Methyl (S)-4-(2-phenyl-2-(3-(p-tolyl)ureido)acetamido)benzoate (Compound 4g, ) :
- Key Difference : Substitutes the oxadiazole-indole moiety with a ureido-phenyl group.
- Impact : Enhanced hydrogen-bonding capacity via the urea group, which may improve solubility but reduce metabolic stability .
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (Compound 4, ): Key Difference: Replaces the benzoate-acetamido linker with a methyl-thiol group.
Physicochemical Properties
Biological Activity
Methyl 4-(2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into several functional groups:
- Indole moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
- Oxadiazole ring : Often associated with enhanced bioactivity and has been studied for its role in drug design.
- Benzoate group : Contributes to the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.
Molecular Formula
The molecular formula for this compound is , indicating a relatively complex structure that may interact with various biological targets.
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole compounds and their evaluation against different bacterial strains. Compounds with similar structures to this compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Activity
The indole component of the compound is particularly noteworthy for its anticancer activities. Indole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt pathway. In vitro studies suggest that similar compounds can inhibit cell proliferation in cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values typically observed in the micromolar range .
Anti-inflammatory Properties
Some studies indicate that oxadiazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .
Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these, one derivative exhibited significant antimicrobial activity against Mycobacterium tuberculosis, with an IC50 value of 2.18 µM. This highlights the potential of oxadiazole-containing compounds in developing new anti-tubercular agents .
Study 2: Indole Derivatives in Cancer Therapy
Another study focused on indole derivatives similar to this compound. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines through apoptosis induction. The study provided evidence of cell cycle arrest at the G0/G1 phase, further supporting their anticancer potential .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor, particularly targeting kinases involved in cell proliferation.
- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and inflammation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA, leading to disruption in replication and transcription processes.
Q & A
Q. Answer with Table :
Advanced: What experimental designs assess environmental impact?
Q. Methodological Answer :
- Fate Studies : Track compound degradation in soil/water using LC-MS/MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae .
- Biotic Transformation : Incubate with microbial consortia to identify metabolites .
Reference :
Advanced: How do structure-activity relationship (SAR) studies guide optimization?
Q. Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) on phenyl rings to enhance binding .
- Linker Modification : Replace acetamido with sulfonamide to improve solubility .
- Bioisosteres : Substitute oxadiazole with triazole to reduce toxicity .
Example : shows 4-bromo derivatives exhibit 2-fold higher cytotoxicity than methyl analogs .
Advanced: What methodologies evaluate enzyme inhibition potential?
Q. Methodological Answer :
- In Vitro Assays : Use purified enzymes (e.g., acetylcholinesterase) and measure inhibition via Ellman’s method (absorbance at 412 nm) .
- Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
